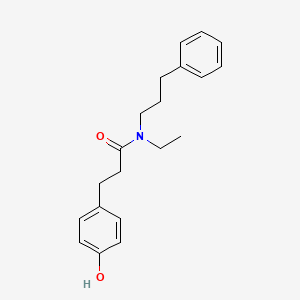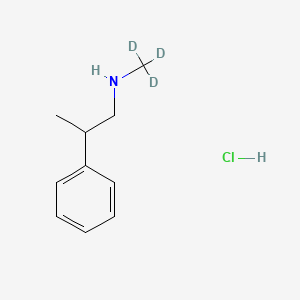
Phenylpropylmethylamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylpropylmethylamine-d3 Hydrochloride is a deuterium-labeled analogue of phenylpropylmethylamine hydrochloride. It is a phenethylamine derivative that is often used in scientific research, particularly in the fields of neurology and pharmacology. The compound has a molecular formula of C10H13D3ClN and a molecular weight of 188.71 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride typically involves the deuteration of phenylpropylmethylamine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound .
化学反応の分析
Types of Reactions
Phenylpropylmethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylpropanolamine .
科学的研究の応用
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying metabolic pathways.
Biology: Employed in studies involving neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
作用機序
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. The compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in increased neurotransmitter release and enhanced synaptic transmission .
類似化合物との比較
Similar Compounds
Phenylpropylmethylamine Hydrochloride: The non-deuterated analogue, which shares similar chemical properties but lacks the deuterium labeling.
Methamphetamine Hydrochloride: A structurally related compound with potent central nervous system stimulant effects.
Phenethylamine Hydrochloride: A simpler analogue that serves as a precursor to various psychoactive substances.
Uniqueness
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
特性
分子式 |
C10H16ClN |
|---|---|
分子量 |
188.71 g/mol |
IUPAC名 |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChIキー |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl |
正規SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


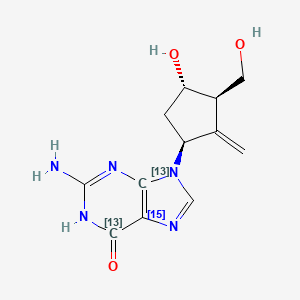
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
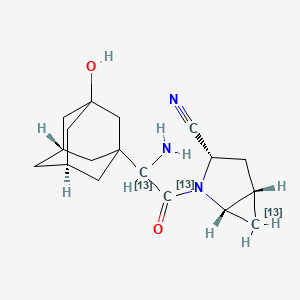
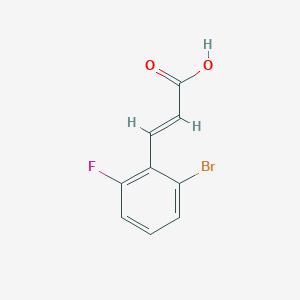
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
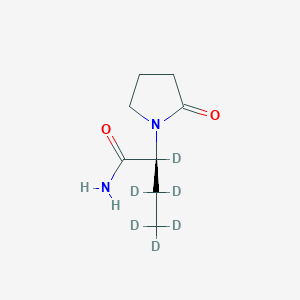
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

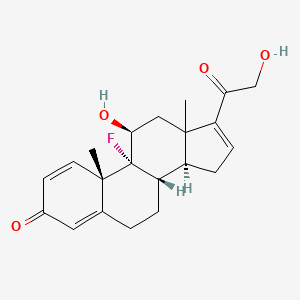
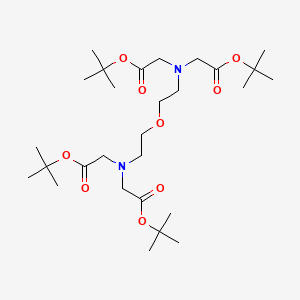
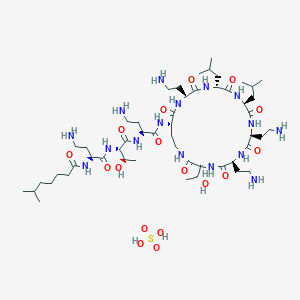
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
